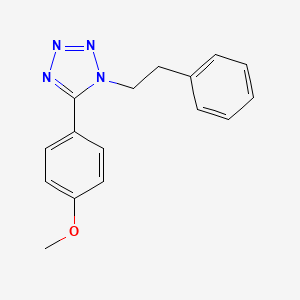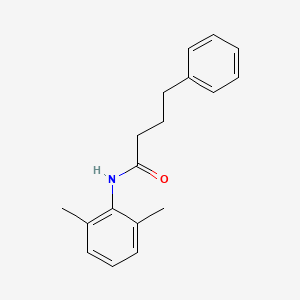
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the benzothiophene family of compounds, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action for 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide involves the binding of the compound to the catalytic site of PARP. This binding prevents the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, which is a critical step in the DNA repair process. As a result, DNA damage accumulates in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide are primarily related to its inhibition of PARP activity. This inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells. Additionally, 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide in lab experiments is its specificity for PARP inhibition. This specificity allows for targeted inhibition of DNA repair processes in cancer cells, while minimizing off-target effects. However, a limitation of using 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide. Additionally, there is ongoing research on the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to better understand the anti-inflammatory effects of 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide and their potential therapeutic applications in diseases such as rheumatoid arthritis.
Métodos De Síntesis
The synthesis method for 3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-6-methylbenzoic acid with 2-aminopyrimidine in the presence of a catalyst. The resulting intermediate is then reacted with thionyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
3-chloro-6-methyl-N-2-pyrimidinyl-1-benzothiophene-2-carboxamide has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition has been shown to have potential therapeutic applications in cancer treatment, as cancer cells are often more reliant on PARP-mediated DNA repair than normal cells.
Propiedades
IUPAC Name |
3-chloro-6-methyl-N-pyrimidin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-3-4-9-10(7-8)20-12(11(9)15)13(19)18-14-16-5-2-6-17-14/h2-7H,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQRLRIGOUSOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methyl-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)


![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)
![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)